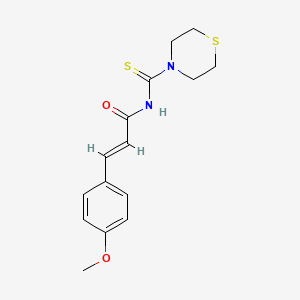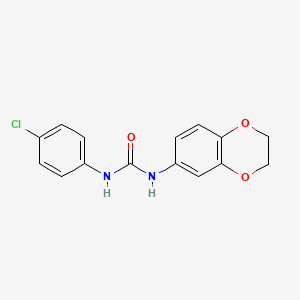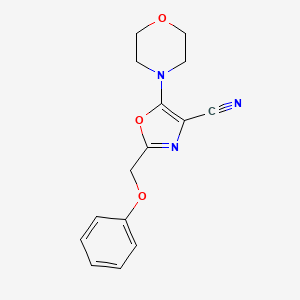![molecular formula C15H11ClN4O B5737846 {2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile, also known as CPM, is a chemical compound that has been extensively studied in scientific research. This molecule belongs to the class of pyrazole derivatives and has been shown to possess a wide range of biological activities.
作用機序
{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Furthermore, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
One of the advantages of using {2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied for its biological activities, making it a useful tool for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are numerous future directions for research on {2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile. One possible direction is to investigate its potential as a therapeutic agent for cancer. Additionally, further research could be conducted to elucidate its mechanism of action and identify potential molecular targets. Furthermore, research could be conducted to investigate its potential as an anti-inflammatory and anti-microbial agent.
合成法
{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile can be synthesized using a simple reaction between 4-chloro-1H-pyrazole and 2-[(4-methoxybenzylidene)amino]malononitrile in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile has been extensively studied for its biological activities, including its anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains.
特性
IUPAC Name |
2-[[2-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c1-21-15-3-2-12(4-11(6-17)7-18)13(5-15)9-20-10-14(16)8-19-20/h2-5,8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRPVEQEFYRBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C#N)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![N-(tert-butyl)-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5737778.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5737781.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)
![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)



![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)

![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)

